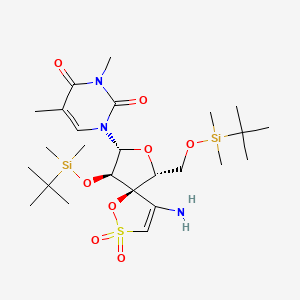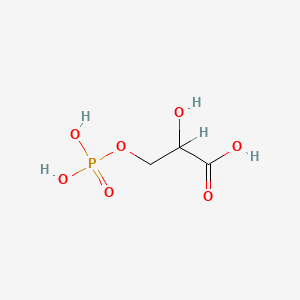
4-Methylumbelliferyl-alpha-L-fucopyranoside
Übersicht
Beschreibung
4-Methylumbelliferyl-alpha-L-fucopyranoside is a compound with the empirical formula C16H18O7 and a molecular weight of 322.31 . It is used as a substrate in α-L-fucosidase 1 (α-L-FUCA-1) enzyme assays . The compound is converted to the fluorescent product 4-methylumbelliferone (4MU) for finding the distribution of the membrane-associated α-L-FUCA-1 of human sperm .
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl-alpha-L-fucopyranoside can be represented by the SMILES stringC[C@@H]1OC@@H=CC(=O)Oc3c2)C@@HC@H[C@@H]1O . Chemical Reactions Analysis
4-Methylumbelliferyl-alpha-L-fucopyranoside is used as a substrate in α-L-fucosidase 1 (α-L-FUCA-1) enzyme assays . In these assays, it is converted to the fluorescent product 4-methylumbelliferone (4MU) .Physical And Chemical Properties Analysis
4-Methylumbelliferyl-alpha-L-fucopyranoside is a powder that is clear, colorless to faintly yellow when dissolved in DMF at a concentration of 100 mg/mL . It has a fluorescence λex of 360 nm and λem of 449 nm .Wissenschaftliche Forschungsanwendungen
Enzyme Assays
“4-Methylumbelliferyl-alpha-L-fucopyranoside” is used as a substrate in α-L-fucosidase 1 (α-L-FUCA-1) enzyme assays . The compound is converted to the fluorescent product 4-methylumbelliferone (4MU) during these assays . This fluorescence can be used to quantify α-L-fucosidase activity .
Sperm Research
This compound has been used in research to find the distribution of the membrane-associated α-L-FUCA-1 of human sperm . This helps in understanding the role of this enzyme in sperm function and fertility.
Stability Evaluation
It has been used as a fluorogenic substrate in enzyme assays to evaluate the stability of both the seminal plasma and membrane-associated α-L-fucosidase .
Cell Line Studies
The compound has been used as a substrate to measure the enzymatic activity of α-L-FUCA-1 of cell extracts from various cell lines . This helps in understanding the role of this enzyme in different cell types.
Fluorescence Studies
Due to its ability to produce a fluorescent product upon enzymatic cleavage, it is used in fluorescence studies . The released 4-methylumbelliferone displays excitation/emission maxima of 350/440 nm, respectively .
Biochemical Research
In the broader field of biochemical research, this compound is used due to its properties as a fluorogenic substrate for α-L-fucosidase . It helps in understanding the role and function of this enzyme in various biochemical processes.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-CRLRYRHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969393 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-alpha-L-fucopyranoside | |
CAS RN |
54322-38-2 | |
| Record name | 4-Methylumbelliferyl α-L-fucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl fucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(6-deoxy-α-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Methylumbelliferyl-alpha-L-fucopyranoside (4MU-Fuc) and how is it used in research?
A1: 4-Methylumbelliferyl-alpha-L-fucopyranoside (4MU-Fuc) is a synthetic fluorogenic substrate used extensively in the study of α-L-fucosidases. These enzymes play a crucial role in various biological processes by cleaving terminal fucose residues from glycoproteins and glycolipids.
Q2: How does 4MU-Fuc interact with α-L-fucosidase?
A: 4MU-Fuc acts as a substrate analog for α-L-fucosidases. The enzyme cleaves the glycosidic bond between the 4-methylumbelliferyl group and the fucose moiety. [, , , ]
Q3: What happens after the cleavage of 4MU-Fuc by α-L-fucosidase?
A: This cleavage releases the 4-methylumbelliferone (4-MU) group. 4-MU is fluorescent under UV light, allowing for sensitive detection and quantification of the enzyme's activity. [, , , ]
Q4: What is the significance of studying α-L-fucosidase activity?
A: Research on α-L-fucosidase activity is crucial due to the enzyme's involvement in various biological processes. For instance, aberrant α-L-fucosidase activity is implicated in certain diseases, making it a potential target for diagnostic and therapeutic interventions. [, ]
Q5: What are the kinetic properties of α-L-fucosidases from different sources when using 4MU-Fuc as a substrate?
A: Studies utilizing 4MU-Fuc have revealed that α-L-fucosidases from different species and even different tissues within the same organism can exhibit variations in their kinetic parameters. For example, while the Km values for 4MU-Fuc tend to be similar (ranging from 0.05 to 0.12 mM) across different sources, the pH optima can differ significantly. [, , ] This highlights the diverse nature of these enzymes and the need for further research into their specific roles and regulation.
Q6: Beyond enzyme kinetics, how else is 4MU-Fuc used in α-L-fucosidase research?
A: 4MU-Fuc is instrumental in characterizing different isoforms of α-L-fucosidase. For instance, researchers have identified acidic, neutral, and even unusual basic isoelectric forms of the enzyme using techniques like isoelectric focusing coupled with activity staining using 4MU-Fuc. [, , ] This type of characterization is crucial for understanding the functional diversity and regulation of these enzymes.
Q7: Are there any limitations to using 4MU-Fuc in α-L-fucosidase research?
A: While 4MU-Fuc has been invaluable in α-L-fucosidase research, it's important to acknowledge its limitations. As a synthetic substrate, it may not perfectly mimic the natural substrates of the enzyme. Additionally, some studies indicate that the presence of detergents or activator proteins might be necessary for the hydrolysis of natural substrates like fucosyl-GM1 ganglioside, even though these are not required for 4MU-Fuc hydrolysis. [] This emphasizes the need to consider the limitations of using artificial substrates in enzyme studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B1209940.png)
![Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-;Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-](/img/structure/B1209942.png)



![Methyl 17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1209951.png)
